Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate” is a chemical compound. It is a derivative of the pyrazolo[4,3-C]pyridine class .
Synthesis Analysis
The synthesis of pyrazolo[4,3-C]pyridine derivatives has been reported in the literature . The process involves the design and synthesis of a series of these derivatives, which are then evaluated for their enzymatic inhibitory activity .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[4,3-C]pyridine scaffold . This scaffold is a key component in the design of various derivatives with potential biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its derivatives typically involve various organic chemistry techniques . The exact reactions would depend on the specific synthesis route chosen.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, the available resources do not provide specific details on these properties .
Future Directions
Properties
IUPAC Name |
tert-butyl 3-oxo-2,4,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXVAXCKABFRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327649 |
Source
|
Record name | NSC674228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152559-30-3 |
Source
|
Record name | NSC674228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.